molecular formula C17H17N3O B4246226 N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide

N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide

Cat. No.: B4246226
M. Wt: 279.34 g/mol
InChI Key: MPXYYXSJKHJUSP-UHFFFAOYSA-N
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Description

N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound features a benzimidazole core substituted with a 3-methylbenzyl group and a formamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Scientific Research Applications

Chemistry

In chemistry, N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development and other therapeutic applications .

Medicine

In medicine, this compound may be investigated for its potential to treat various diseases. Its structure suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide apart from these similar compounds is the presence of both the 3-methylbenzyl and formamide groups. This unique combination may enhance its chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-13-5-4-6-14(9-13)11-20-16-8-3-2-7-15(16)19-17(20)10-18-12-21/h2-9,12H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXYYXSJKHJUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Reactant of Route 2
N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Reactant of Route 3
N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Reactant of Route 4
N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Reactant of Route 5
N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Reactant of Route 6
Reactant of Route 6
N-({1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide

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